molecular formula C8H10ClNO2 B3043753 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride CAS No. 914637-74-4

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

Cat. No.: B3043753
CAS No.: 914637-74-4
M. Wt: 187.62 g/mol
InChI Key: VQDSWPBSJUAOAI-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group attached to the oxazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and suitable bases.

    Formation of the Carbonyl Chloride: The final step involves the conversion of the oxazole derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Hydrolysis: Aqueous solutions of bases or acids can facilitate the hydrolysis of the carbonyl chloride group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used for these transformations.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.

    Functionalized Oxazoles: Formed through oxidation and reduction reactions.

Scientific Research Applications

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures. The oxazole ring can also participate in coordination with metal ions, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    5-(tert-Butyl)-1,3-oxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.

    5-(tert-Butyl)-1,3-oxazole-4-amine: Similar structure but with an amine group instead of a carbonyl chloride group.

Uniqueness

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical transformations. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)10-4-12-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSWPBSJUAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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